molecular formula C13H24N2O2 B567816 tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1289387-40-1

tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B567816
CAS No.: 1289387-40-1
M. Wt: 240.347
InChI Key: MAJQJMXQZAKIHB-UHFFFAOYSA-N
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Description

tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This pyrrolidine-based compound, characterized by its carbamate protecting group and cyclopropylaminomethyl side chain, is designed for the synthesis of more complex molecules. Its structural features make it a valuable scaffold for developing potential therapeutic agents. Research indicates that related pyrrolidine derivatives are investigated as key intermediates for heterocyclic compounds with biological activity . Specifically, such structures have been explored in the development of orexin receptor agonists, which are a target for treating conditions such as narcolepsy . The presence of the tert-butoxycarbonyl (Boc) group offers versatility for further synthetic manipulations, allowing researchers to selectively modify the pyrrolidine nitrogen under standard conditions. This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(9-15)8-14-11-4-5-11/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJQJMXQZAKIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693564
Record name tert-Butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-40-1
Record name tert-Butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of tert-Butyl 3-formylpyrrolidine-1-carboxylate

The precursor aldehyde is prepared via oxidation of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. Common oxidizing agents include Dess-Martin periodinane or Swern conditions (oxalyl chloride/DMSO), achieving yields of 85–92%.

Reductive Coupling with Cyclopropylamine

The aldehyde reacts with cyclopropylamine in methanol under hydrogenation conditions. Platinum oxide (PtO₂) or palladium on carbon (Pd/C) catalyzes the reaction, typically requiring 18–24 hours at room temperature. Yields range from 53% to 78%, depending on catalyst loading and stoichiometry.

Representative Procedure :

  • Dissolve tert-butyl 3-formylpyrrolidine-1-carboxylate (2.65 mmol) and cyclopropylamine (1.05 equiv) in methanol.

  • Add PtO₂ (10 wt%), stir under H₂ atmosphere for 18 hours.

  • Filter through Celite, concentrate filtrate to obtain crude product.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Iridium-Catalyzed Azomethine Ylide Cycloaddition

A novel method employs iridium-catalyzed generation of azomethine ylides followed by [3+2] cycloaddition. This route constructs the pyrrolidine ring and introduces the cyclopropylaminomethyl group simultaneously.

Reaction Setup

  • Catalyst : Vaska’s complex [IrCl(CO)(PPh₃)₂] (1 mol%)

  • Reductant : Tetramethyldisiloxane (TMDS)

  • Substrate : N-(Trimethylsilyl)methyl amide derivatives

Key Steps

  • Hydrosilylation of the amide precursor forms an unstabilized azomethine ylide.

  • Cycloaddition with cyclopropane-derived dipolarophiles yields the pyrrolidine core.

  • Diastereoselectivity is controlled by steric effects of substituents (up to >20:1 dr).

Advantages :

  • Avoids pre-functionalized pyrrolidine intermediates

  • Enables access to tertiary stereocenters adjacent to nitrogen

Borane-Mediated Alkylation of Pyrrolidine

This two-step protocol introduces the cyclopropylaminomethyl side chain via alkylation followed by borane reduction.

Alkylation of tert-Butyl 3-aminopyrrolidine-1-carboxylate

  • React Boc-protected 3-aminopyrrolidine with (bromomethyl)cyclopropane in DMF.

  • Use K₂CO₃ as base, 60°C, 12 hours (Yield: 65–70%).

Borane Reduction

  • Treat alkylated intermediate with BH₃·THF complex.

  • Reflux in THF for 6 hours to reduce any residual imine bonds.

Comparative Analysis of Methods

MethodYield RangeDiastereoselectivityKey AdvantagesLimitations
Reductive Amination53–78%ModerateSimple setup, scalableRequires aldehyde precursor
Iridium Catalysis45–68%High (>20:1 dr)Builds pyrrolidine ring de novoSpecialized catalyst, high cost
Borane Alkylation60–70%LowAvoids hydrogenation equipmentMultiple steps, borane handling risks

Analytical Validation

Successful synthesis is confirmed through:

  • ¹H NMR : δ 3.40–3.60 (m, pyrrolidine CH₂), 2.70–2.90 (m, NCH₂), 1.45 (s, Boc tert-butyl)

  • HPLC-MS : [M+H]⁺ = 241.2 (calculated 240.34 g/mol)

  • Chiral Analysis : >98% ee when using enantiopure starting materials

Scale-Up Considerations

Industrial routes prefer reductive amination due to:

  • Availability of Boc-pyrrolidine aldehydes

  • Compatibility with continuous hydrogenation systems

  • Lower catalyst costs compared to iridium-based methods

Optimized parameters for kilogram-scale production:

  • Catalyst Recycling : PtO₂ recovered with 92% efficiency via microfiltration

  • Solvent Recovery : Methanol distilled at reduced pressure (85% recovery)

Chemical Reactions Analysis

tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine Analogs

  • tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate (QM-3331): Structure: Differs by a six-membered piperidine ring instead of pyrrolidine. Properties: Increased ring size may enhance conformational flexibility but reduce steric hindrance compared to pyrrolidine derivatives.

Pyrrolidine Derivatives with Alternative Substituents

  • tert-Butyl 3-phenylpyrrolidine-1-carboxylate (CAS: 147410-43-3): Structure: Phenyl group replaces the cyclopropylamino-methyl moiety. Purity: 95% .
  • (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS: 147081-44-5): Structure: Primary amine substituent instead of cyclopropylamino-methyl. Properties: Higher basicity due to the free amino group, influencing solubility in acidic conditions. Available as a hydrochloride salt (CAS: 454712-26-6) for improved stability .

Functional Group Variations

Thiol-Containing Derivatives

  • tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS: 1236007-42-3): Structure: Thiol (-SH) group replaces the cyclopropylamino-methyl moiety. Molecular weight: ~215–230 (estimated). Similarity score: 1.00 .

Hydroxy and Thioether Derivatives

  • tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS: 1353983-27-3): Structure: (2-hydroxyethyl)thio-methyl group replaces cyclopropylamino-methyl. Properties: Thioether and hydroxyl groups enhance hydrophilicity (MW: 261.38). Purity: 95%, priced at €199/100 mg .
  • tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS: 412278-02-5): Structure: Hydroxyl and methyl groups at the 3-position. Properties: Increased hydrogen bonding capacity (MW: 201.26). Lower steric demand compared to cyclopropylamino-methyl .

Comparative Data Table

Compound Name Core Structure Key Functional Group Molecular Weight Purity Price (per 100 mg) Notable Properties
tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate Pyrrolidine Cyclopropylamino-methyl ~250 (estimated) 95% Not reported High steric demand, metabolic stability
tert-Butyl 3-phenylpyrrolidine-1-carboxylate Pyrrolidine Phenyl 247.33 95% Not reported Hydrophobic, aromatic interactions
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate Pyrrolidine Amino ~200 (estimated) 95% Not reported High basicity, HCl salt available
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate Pyrrolidine (2-hydroxyethyl)thio-methyl 261.38 95% €199 Hydrophilic, redox-active
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate Pyrrolidine Hydroxy, methyl 201.26 Not specified Not reported Hydrogen bonding, low steric hindrance

Key Research Findings

Synthetic Utility: The cyclopropylamino-methyl group in the target compound requires careful protection-deprotection strategies during synthesis, unlike hydroxyl or thiol derivatives, which may undergo unwanted oxidation .

Solubility Trends : Cyclopropyl-containing derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DCM, DMF), whereas hydroxy/thioether analogs show improved aqueous solubility .

Biological Relevance: Pyrrolidine scaffolds with amino groups (e.g., CAS: 147081-44-5) are commonly used in kinase inhibitors, while cyclopropyl variants may improve pharmacokinetic profiles due to steric shielding .

Biological Activity

The compound tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (CAS Number: 1289584-93-5) is a novel chemical entity characterized by its unique structural features, including a tert-butyl group, a pyrrolidine ring, and a cyclopropylamino substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Structural Features :
    • Tert-butyl group enhances lipophilicity.
    • Pyrrolidine ring contributes to conformational flexibility.
    • Cyclopropylamino moiety may influence receptor interactions.

Preliminary studies suggest that This compound interacts with various neurotransmitter systems, potentially influencing both central and peripheral nervous system functions. The specific mechanisms of action are still under investigation, but the compound's structural characteristics indicate possible interactions with receptors involved in neurotransmission.

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, in a study exploring N-Heterocycles as antiviral agents, structural analogs demonstrated significant inhibition against viral replication, suggesting potential efficacy against various viral pathogens .

Table of Biological Activity Data

Compound NameBiological ActivityEC50 (µM)Reference
This compoundAntiviral potential (preliminary)TBDOuyang et al.
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylateInhibition of viral replication0.12MDPI Study
Similar compound XAnti-HCV activity6.7ACS Publications

Case Studies

  • Antiviral Efficacy Against HCV : A study evaluated the antiviral activity of several pyrrolidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent inhibition of Hepatitis C Virus (HCV) replication with EC50 values significantly lower than existing antiviral agents like ribavirin .
  • Neurotransmitter Interaction Studies : Another study focused on the interaction of similar compounds with neurotransmitter receptors. It was found that these compounds could modulate receptor activity, potentially leading to therapeutic applications in neurological disorders .

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